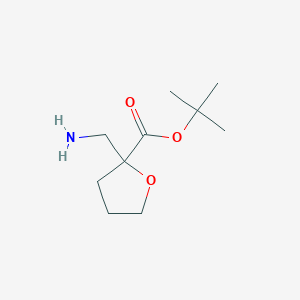

tert-butyl2-(aminomethyl)oxolane-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-butyl2-(aminomethyl)oxolane-2-carboxylate is a versatile chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.27 g/mol . This compound is known for its unique structure, which includes an oxolane ring and an aminomethyl group, making it valuable in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)oxolane-2-carboxylate typically involves the reaction of tert-butyl oxolane-2-carboxylate with aminomethyl reagents under controlled conditions. One common method includes the use of tert-butyl oxolane-2-carboxylate and aminomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of tert-butyl 2-(aminomethyl)oxolane-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

tert-butyl2-(aminomethyl)oxolane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxolane derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced oxolane products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride; performed in anhydrous solvents such as ether or tetrahydrofuran at low temperatures.

Substitution: Halides, electrophiles; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at room temperature.

Major Products Formed

Oxidation: Oxolane derivatives with additional oxygen functionalities.

Reduction: Reduced oxolane products with fewer oxygen functionalities.

Substitution: Substituted oxolane derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The pharmaceutical industry is one of the primary fields where tert-butyl 2-(aminomethyl)oxolane-2-carboxylate shows promise:

- Building Block for Drug Synthesis : This compound can be utilized as an intermediate in the synthesis of various pharmaceutical agents targeting neurological disorders and other therapeutic areas. Its structural features allow it to be modified into more complex molecules with desired biological activities .

- Potential Therapeutic Roles : Preliminary studies indicate that compounds with similar structures can modulate enzyme activity or receptor interactions, suggesting possible therapeutic applications. For instance, interaction studies have shown that tert-butyl 2-(aminomethyl)oxolane-2-carboxylate may influence specific biological targets, which could lead to the development of new drugs for treating conditions such as anxiety or depression .

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of bioactive molecules:

- Synthetic Pathways : Various synthetic methods can yield tert-butyl 2-(aminomethyl)oxolane-2-carboxylate, including reactions involving tert-butyl chloroformate and aminomethyl derivatives. These reactions often require specific conditions such as the use of organic solvents and catalysts to optimize yields .

- Comparative Analysis : The uniqueness of this compound can be highlighted through comparative analysis with structurally similar compounds. For example, it shares similarities with other carboxylates but stands out due to its oxolane ring structure combined with a tert-butyl group.

Case Studies and Research Findings

Several studies illustrate the applications and potential of tert-butyl 2-(aminomethyl)oxolane-2-carboxylate:

Wirkmechanismus

The mechanism of action of tert-butyl 2-(aminomethyl)oxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The oxolane ring provides structural stability and enhances the compound’s reactivity in various chemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate: Similar structure with a morpholine ring instead of an oxolane ring.

Tert-butyl 2-(aminomethyl)tetrahydrofuran-2-carboxylate: Similar structure with a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness

tert-butyl2-(aminomethyl)oxolane-2-carboxylate is unique due to its oxolane ring, which imparts distinct chemical properties and reactivity compared to similar compounds. The presence of the aminomethyl group further enhances its versatility in various chemical reactions and applications .

Biologische Aktivität

Tert-butyl 2-(aminomethyl)oxolane-2-carboxylate is a chemical compound recognized for its unique molecular structure, which includes a tert-butyl group, an aminomethyl substituent, and an oxolane ring. With a molecular formula of C12H21NO3 and a molecular weight of approximately 256.34 g/mol, this compound has garnered interest for its potential biological activities and applications in medicinal chemistry.

Preliminary studies indicate that compounds with similar structural features may modulate enzyme activity or interact with specific biological receptors, suggesting potential therapeutic roles for tert-butyl 2-(aminomethyl)oxolane-2-carboxylate. However, detailed research is necessary to elucidate its specific interactions and mechanisms of action within biological systems.

Enzyme Interaction Studies

Research has shown that the compound may exhibit binding affinity to various enzymes, which could lead to modulation of their activity. For instance, compounds structurally related to tert-butyl 2-(aminomethyl)oxolane-2-carboxylate have been observed to influence metabolic pathways through interactions with cytochrome P450 enzymes, which are crucial for drug metabolism .

In Vitro and In Vivo Studies

In vitro studies using liver microsomes have demonstrated that the tert-butyl group can significantly affect the metabolic stability of related compounds. For example, the rapid oxidative metabolism associated with tert-butyl groups was highlighted in studies, indicating that modifications to this group could enhance metabolic stability and reduce clearance rates in vivo .

Pharmacokinetics and Metabolic Stability

A notable study focused on the metabolic stability of compounds containing tert-butyl groups, revealing that these groups often undergo rapid oxidation. This was confirmed through in vitro biotransformation studies in rat and human liver microsomes, which showed that the major route of metabolism involved oxidation of the tert-butyl group . The findings suggest that while the tert-butyl group may confer certain pharmacological advantages, it also poses challenges regarding metabolic clearance.

Therapeutic Applications

The compound's potential therapeutic applications are still under investigation. Initial findings suggest that it may play a role in modulating inflammatory responses or other biological pathways relevant to disease processes. For instance, compounds similar to tert-butyl 2-(aminomethyl)oxolane-2-carboxylate have been explored for their effects on cytokine production in animal models .

Comparative Analysis

To better understand the biological activity of tert-butyl 2-(aminomethyl)oxolane-2-carboxylate, it can be compared with other related compounds:

| Compound Name | Structure Features | Biological Activity | Metabolic Stability |

|---|---|---|---|

| Tert-Butyl 2-(aminomethyl)oxolane-2-carboxylate | Tert-butyl, aminomethyl, oxolane | Modulates enzyme activity | Moderate; rapid oxidation observed |

| Tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate | Similar structure but different ring | Potentially similar enzyme modulation | Variable; needs further study |

| Other Analogues | Varying functional groups | Diverse activities based on structure | Generally lower stability than tert-butyl |

Eigenschaften

IUPAC Name |

tert-butyl 2-(aminomethyl)oxolane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)10(7-11)5-4-6-13-10/h4-7,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMXCSQFCYQLTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CCCO1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.